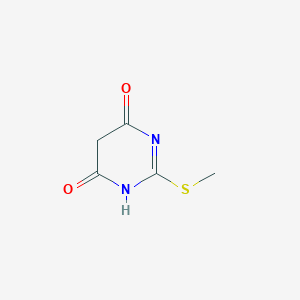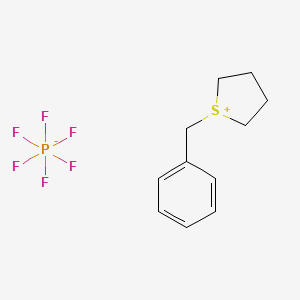
1H,1H,13H-Perfluorotridecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H,13H-Perfluorotridecan-1-ol, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-Tetracosafluorotridecan-1-ol, is a chemical compound with the molecular formula C13H4F24O . It has a molecular weight of 632.13 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1H,1H,13H-Perfluorotridecan-1-ol is represented by the formula C13H4F24O . This indicates that the molecule consists of 13 carbon atoms, 4 hydrogen atoms, 24 fluorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
1H,1H,13H-Perfluorotridecan-1-ol is a solid substance . It has a melting point of 129-130°C . It should be stored at room temperature .Scientific Research Applications
Metabolic Characterization in Human Cancers
Studies have employed various magnetic resonance spectroscopy (MRS) techniques, including 1H MRS, to characterize metabolic changes in human cancers. These studies have identified typical metabolic characteristics in cancers, such as high levels of phospholipid metabolites and a cellular pH that is more alkaline than normal, which are diagnostic in appropriate clinical settings. Moreover, some metabolic characteristics appear to be prognostic indices, and the correlation with treatment response is emerging as an important potentially cost-effective use of MRS in oncology. The use of 19F MRS examines the pharmacokinetics of 5-fluorouracil and predicts the response of cancer to treatment by demonstrating its retention (Negendank, 1992).
Absolute Quantification of Metabolites in the Brain
Hydrogen 1 (1H) magnetic resonance (MR) spectroscopy enables the noninvasive in vivo quantification of metabolite concentrations in the brain. Techniques to obtain absolute concentrations are now available and can be successfully applied in clinical practice. This approach is important for understanding the metabolic changes in various brain regions and has applications in clinical diagnostics and research (Jansen et al., 2006).
Study of Mineral Metabolism
Stable isotopes, including those detected by 1H NMR, have been used in studies of nutrition and metabolism. This includes the application of various NMR techniques for the analysis of stable isotopes in biological studies, providing insights into mineral metabolism and nutritional studies (Buckley, 1988).
In Vivo MRS of Various Organs
Magnetic Resonance Spectroscopy (MRS) has been used to study biochemical alterations in living animals and humans, including in organs such as muscle, liver, and heart. 1H, 13C, and 31P MRS are actively utilized in clinical and biomedical studies to detect lipids, metabolites, and kinetic information. These in vivo data offer critical metabolic information and often serve as useful biomarkers for the pathophysiology and state of a disease (Hwang, 2015).
Characterization of Chitin and Chitosan
Different NMR spectroscopy techniques, including 1H NMR, have been developed to determine the degree of N-acetylation for chitin and chitosan. These methods provide accurate data and are crucial for the characterization of these biopolymers, which have applications in various fields including biomedical and environmental sciences (Kasaai, 2010).
Safety And Hazards
1H,1H,13H-Perfluorotridecan-1-ol is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it gets in the eyes, they should be rinsed cautiously with water for several minutes .
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosafluorotridecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F24O/c14-2(15)4(18,19)6(22,23)8(26,27)10(30,31)12(34,35)13(36,37)11(32,33)9(28,29)7(24,25)5(20,21)3(16,17)1-38/h2,38H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNWSUTUIVJKDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336144 |
Source


|
| Record name | 1H,1H,13H-Perfluorotridecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,13H-Perfluorotridecan-1-ol | |
CAS RN |
423-72-3 |
Source


|
| Record name | 1H,1H,13H-Perfluorotridecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1297494.png)




![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1297505.png)
